1-hexadecyl-1H-1,2,3-benzotriazole
Description
1-Hexadecyl-1H-1,2,3-benzotriazole is a derivative of the 1H-1,2,3-benzotriazole core, substituted with a hexadecyl (C₁₆H₃₃) chain at the N1 position. The benzotriazole moiety is renowned for its versatility in pharmaceuticals, agrochemicals, and industrial applications, such as corrosion inhibition for copper alloys and photostabilizers . The hexadecyl chain confers enhanced lipophilicity, making this compound particularly suited for applications requiring solubility in non-polar matrices, such as lubricant additives or long-lasting corrosion inhibitors.
Properties
Molecular Formula |
C22H37N3 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
1-hexadecylbenzotriazole |
InChI |
InChI=1S/C22H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-22-19-16-15-18-21(22)23-24-25/h15-16,18-19H,2-14,17,20H2,1H3 |
InChI Key |
OZJXIBNUHGZIOC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=N1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among benzotriazole derivatives arise from substituents at the N1 position, which significantly influence molecular weight, solubility, and reactivity. Below is a comparative table of select analogs:
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., hexadecyl) increase hydrophobicity and molecular weight, enhancing compatibility with organic solvents and polymers. This makes 1-hexadecyl derivatives ideal for coatings and corrosion inhibition . Shorter chains (e.g., butyl) improve solubility in polar solvents, favoring synthetic intermediates .
- Electron-Withdrawing Groups : Sulfonyl substituents (e.g., methanesulfonyl) activate the triazole ring for nucleophilic reactions, enabling efficient acyl transfer to form amides .
Research Findings and Industrial Relevance
- Molecular Docking Studies : Derivatives with nitro groups (e.g., ) show high binding affinity to bacterial enzymes, suggesting antimicrobial applications.
- Crystallographic Data : The sulfonyl derivative’s crystal structure reveals localized N–N bonds (N1–N2 = 1.389 Å, N3–N2 = 1.288 Å), critical for understanding its reactivity .
- Industrial Scalability : 1-Hexadecyl derivatives are prioritized in lubricant formulations due to their low volatility and high oxidative stability compared to methyl or ethyl analogs .
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